
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . In another study, a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were designed and synthesized . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine involves a pyrimidine ring attached to a methyl group and a 4-methylpiperazin-1-yl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The chemical reactions involving these compounds are crucial for their biological activities.Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.28 . It is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Research
“2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound used in various chemical research . It’s a building block in the synthesis of more complex molecules.
Synthesis of Pyrazolo-Pyridine Derivatives
This compound can be used in the synthesis of pyrazolo-pyridine derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activities.
Preparation of Uniform Silver Nanoparticles
It can act as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles . These nanoparticles have applications in fields like catalysis, electronics, and medicine.
Development of Cyclin-Dependent Kinase Inhibitors
“2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine” can be used in the development of cyclin-dependent kinase inhibitors . These inhibitors are potential therapeutic agents against various types of cancers, including hematological malignancies.
Life Science Research
This compound is used in life science research, contributing to the advancement of various fields such as molecular biology, genetics, and biochemistry .
Organic Synthesis
It’s used in organic synthesis, serving as a building block in the creation of a wide range of organic compounds .
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit protein kinases , which play a crucial role in intracellular signaling pathways regulating growth and survival .
Mode of Action
It can be inferred that, like other kinase inhibitors, it likely interacts with its targets by binding to the atp-binding site, thereby preventing the phosphorylation and activation of downstream signaling molecules .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving protein kinases, such as the pi3k/akt signaling pathway .
Pharmacokinetics
The ADME properties of 2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine indicate that it has high gastrointestinal absorption and is a P-gp substrate . . These properties suggest that the compound may have good bioavailability.
Result of Action
As a potential kinase inhibitor, it may lead to the inhibition of cell proliferation and induction of apoptosis .
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXWJPTBXGDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2792089.png)
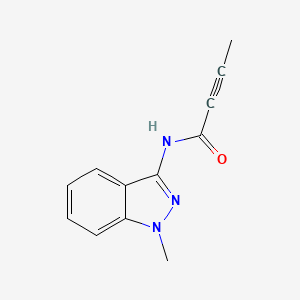

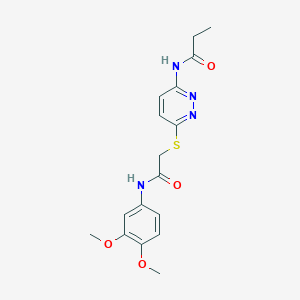
![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)

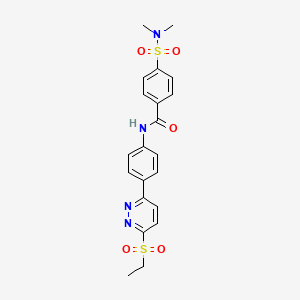
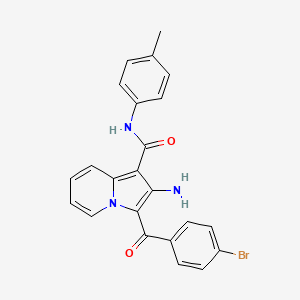
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)
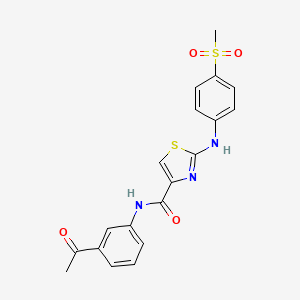
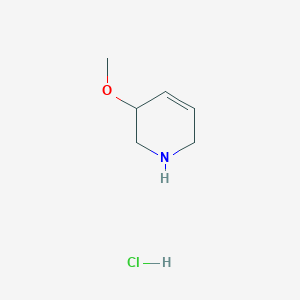
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)

